Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-
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Overview
Description
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chloroethylphenoxy group and a methylphenyl group attached to the acetic acid moiety. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, typically involves the reaction of 2-chloro-4-ethylphenol with 5-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic processes and continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of hydroxyl or amino derivatives.
Scientific Research Applications
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (2-(2-chloro-4-ethylphenoxy)-phenyl)-
- Acetic acid, (2-(2-chloro-4-methylphenoxy)-5-methylphenyl)-
- Acetic acid, (2-(2-chloro-4-ethylphenoxy)-4-methylphenyl)-
Uniqueness
Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
34643-09-9 |
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Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-[2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid |
InChI |
InChI=1S/C17H17ClO3/c1-3-12-5-7-16(14(18)9-12)21-15-6-4-11(2)8-13(15)10-17(19)20/h4-9H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
DTOBTMTUCDAZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)CC(=O)O)Cl |
Origin of Product |
United States |
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